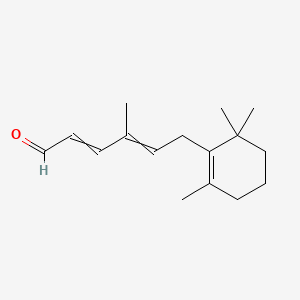

4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-2,4-dienal

Description

Properties

CAS No. |

53892-69-6 |

|---|---|

Molecular Formula |

C16H24O |

Molecular Weight |

232.36 g/mol |

IUPAC Name |

4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-2,4-dienal |

InChI |

InChI=1S/C16H24O/c1-13(7-6-12-17)9-10-15-14(2)8-5-11-16(15,3)4/h6-7,9,12H,5,8,10-11H2,1-4H3 |

InChI Key |

YVCKCKBEWSFPIW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)CC=C(C)C=CC=O |

Origin of Product |

United States |

Preparation Methods

Synthesis Starting from β-Cyclocitral via Lactone Intermediate

One of the most documented routes involves the initial synthesis of a lactone intermediate, 4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)-5,6-dihydro-2H-pyran-2-one, from β-cyclocitral. This is achieved by a Reformatsky reaction with ethyl 4-bromo-3-methylbut-2-enoate in the presence of metallic zinc. The lactone is then reduced and ring-opened to yield the target dienal compound with retention of double bond configuration.

- Step 1: Reformatsky reaction between β-cyclocitral and ethyl 4-bromo-3-methylbut-2-enoate using metallic zinc to form the lactone.

- Step 2: Reduction of the lactone with diisobutylaluminum hydride (DIBAL) at low temperature (-78°C to -40°C) to form the lactol intermediate.

- Step 3: Acid-catalyzed ring-opening of the lactol to yield (2Z,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-2,4-dienal, the target dienal compound.

This method ensures the preservation of the stereochemistry of double bonds and yields the aldehyde functional group essential for further transformations.

Reduction of Related Hexa-2,4-dien-1-al Derivatives

Another approach involves the reduction of E,E-6-(2',6',6'-trimethyl-cyclohex-1'-en-1'-yl)-4-methyl-hexa-2,4-dien-1-al with reducing agents such as lithium aluminum hydride or sodium dithionite. The reduction can be carried out in ethereal solvents like tetrahydrofuran or dimethoxyethane at reflux temperatures (65°C to 165°C).

- Lithium aluminum hydride reduces the aldehyde to the corresponding alcohols, which may exist as mixtures of E- and Z-isomers.

- The reaction conditions, including solvent choice and temperature, influence the product distribution and stereochemistry.

- The products may be isolated as mixtures of isomers, requiring further purification if stereochemical purity is needed.

Olefination and Further Functionalization

The aldehyde dienal can be further subjected to Horner-Wadsworth-Emmons or Wittig reactions to extend the conjugated system or to introduce additional functional groups, as seen in the synthesis of 9-cis-β-carotene derivatives. These steps involve:

- Formation of retinyl esters via Horner-Emmons reaction.

- Reduction to retinol derivatives.

- Conversion to triphenylphosphonium salts followed by Wittig reaction to extend the conjugated aldehyde chain.

These transformations highlight the dienal's role as a key intermediate in complex carotenoid synthesis.

Summary Table of Preparation Methods

| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Outcome | Notes |

|---|---|---|---|---|

| 1 | β-Cyclocitral + ethyl 4-bromo-3-methylbut-2-enoate | Metallic Zn, Reformatsky reaction | 4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)-5,6-dihydro-2H-pyran-2-one (lactone) | Formation of lactone intermediate |

| 2 | Lactone | DIBAL, THF, -78°C to -40°C | Lactol intermediate | Controlled reduction preserving double bond configuration |

| 3 | Lactol | Acid catalysis (HCl), 40°C, 12+ hours | (2Z,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-2,4-dienal (target dienal) | Ring opening to aldehyde dienal |

| 4 | Hexa-2,4-dien-1-al derivatives | Lithium aluminum hydride or sodium dithionite, reflux in ethers | Reduced alcohols, isomer mixtures | Reduction of aldehyde to alcohols, potential isomer mixtures |

| 5 | Dienal aldehyde | Horner-Wadsworth-Emmons or Wittig reagents | Extended conjugated esters or aldehydes | For further carotenoid or retinoid synthesis |

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-2,4-dienal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the dienal system to alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the cyclohexene ring or the conjugated dienal system.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Alcohols, alkanes.

Substitution Products: Halogenated compounds, substituted cyclohexenes.

Scientific Research Applications

Scientific Research Applications

-

Synthesis of Retinoids

- This compound serves as an intermediate in the synthesis of retinoids, particularly 9-cis-retinoic acid. Retinoids are crucial for various biological functions including vision and cellular growth regulation. The compound's ability to facilitate the conversion to biologically active retinoids makes it a valuable precursor in pharmaceutical chemistry .

- Flavoring and Fragrance Industry

- Biological Activity Studies

Case Study 1: Synthesis of Retinoids

In a study published by Matsui et al., the synthesis of retinoic acids using 4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-2,4-dienal as a precursor demonstrated significant yields and purity levels. The study highlighted the compound's efficiency in facilitating the conversion process which is essential for developing therapeutic agents for skin disorders .

Case Study 2: Flavoring Applications

Another research conducted by Givaudan SA explored the use of this compound in creating novel flavor profiles for food products. The results indicated that incorporating this compound enhanced the sensory attributes of various food items while maintaining stability during processing and storage .

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Synthesis of Retinoids | Intermediate for retinoid production | High yields in conversion processes |

| Flavoring Industry | Used as a flavoring agent in food products | Improved sensory attributes |

| Biological Activity | Exhibits anti-inflammatory and antioxidant properties | Potential applications in cancer treatment |

Mechanism of Action

The mechanism of action of 4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-2,4-dienal involves its interaction with specific molecular targets and pathways. The compound can:

Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

Interact with Receptors: Modulate receptor activity, leading to physiological effects.

Generate Reactive Species: Produce reactive oxygen species (ROS) that can induce oxidative stress.

Comparison with Similar Compounds

Hexa-2,4-dienal and Derivatives

Hexa-2,4-dienal (C₆H₈O):

- Structure : A simpler α,β-unsaturated aldehyde lacking the cyclohexenyl group.

- Functional Role: Substrate for glutathione S-transferases (e.g., FgGST1) with moderate activity (specific activity: 0.62 ± 0.33 µmol/min/mg), implicated in detoxifying lipid peroxidation products . Used as a flavoring agent; genotoxicity ruled out in EFSA evaluations .

Comparison :

4-Methylcyclohexanol Derivatives

4-Methylcyclohexanol (C₇H₁₄O):

Comparison :

- The target compound’s aldehyde group and conjugated dienyl system enable electrophilic interactions (e.g., H-bonding with P53’s Thr123 residue), absent in 4-methylcyclohexanol .

(2E,4E)-6-(tert-Butyldimethylsilyloxy)hexa-2,4-dienal

Structure : A silyl-protected hexa-2,4-dienal derivative (C₁₂H₂₂O₂Si).

4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)−5,6-dihydro-2H-pyran-2-one :

- Structure: A dihydropyranone with a similar cyclohexenyl group.

- Functional Role :

- Comparison: The pyranone ring reduces electrophilicity compared to the target compound’s aldehyde, limiting interactions with nucleophilic protein residues .

Data Tables: Structural and Functional Comparisons

Key Research Findings

- Anticancer Potential: The target compound’s unique structure enables dual binding to P53 and BCL2, a feature absent in simpler aldehydes like hexa-2,4-dienal .

- Enzymatic Specificity : Bulky substituents reduce FgGST1 activity (e.g., target compound vs. hexa-2,4-dienal) but enhance selectivity for tumor-related proteins .

- Synthetic Flexibility: Silyl protection or pyranone formation alters reactivity, highlighting the target compound’s balance between stability and bioactivity .

Biological Activity

4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-2,4-dienal (CAS Number: 79729-81-0) is a complex organic compound notable for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-2,4-dienal is , with a molecular weight of approximately 250.376 g/mol. The structure features a hexadienal backbone with a trimethylcyclohexenyl substituent, which contributes to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H26O2 |

| Molecular Weight | 250.376 g/mol |

| CAS Number | 79729-81-0 |

Antimicrobial Properties

Research has indicated that compounds similar to 4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-2,4-dienal exhibit significant antimicrobial activity. A study by Kawanobe et al. (1986) demonstrated that certain derivatives possess inhibitory effects against various bacterial strains, suggesting potential applications in pharmaceuticals and food preservation .

Antioxidant Activity

The antioxidant capacity of this compound has been explored in several studies. Antioxidants are crucial in combating oxidative stress linked to various diseases. The presence of conjugated double bonds in the structure of 4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-2,4-dienal may enhance its ability to scavenge free radicals. Research indicates that similar compounds can effectively neutralize reactive oxygen species (ROS), indicating potential health benefits .

Cytotoxic Effects

In vitro studies have shown that certain derivatives of this compound can induce cytotoxic effects in cancer cell lines. For instance, specific analogs have demonstrated the ability to inhibit cell proliferation in human cancer cells by inducing apoptosis. This suggests that the compound could be further investigated for its potential use in cancer therapy .

Case Studies

- Study on Antimicrobial Activity : Kawanobe et al. (1986) conducted a study on the antimicrobial properties of similar compounds and found significant inhibition against Gram-positive and Gram-negative bacteria.

- Antioxidant Research : A comparative analysis revealed that compounds with similar structures exhibited higher antioxidant activity than standard antioxidants like ascorbic acid, highlighting their potential as natural preservatives .

- Cytotoxicity Assessment : A recent study evaluated the cytotoxic effects of derivatives on various cancer cell lines, demonstrating promising results for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing the structural conformation of 4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-2,4-dienal?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving conjugated double bonds and substituent positions. For stereochemical analysis, NOESY/ROESY experiments can clarify spatial arrangements. X-ray crystallography (using programs like SHELXL ) is recommended for absolute configuration determination, particularly if the compound crystallizes. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer : Retrosynthetic analysis should focus on the cyclohexenyl and dienal moieties. A stepwise approach could involve Horner-Wadsworth-Emmons olefination to assemble conjugated dienes, followed by coupling with a pre-synthesized 2,6,6-trimethylcyclohex-1-enyl fragment. Catalytic hydrogenation or palladium-mediated cross-coupling may enhance regioselectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or preparative HPLC is advised to isolate isomers .

Q. What computational methods are suitable for predicting the compound’s reactivity and stability?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron distribution in the conjugated system, predicting sites for electrophilic/nucleophilic attack. Molecular dynamics simulations assess thermal stability, while QSAR models correlate structural features with degradation rates under varying pH and temperature conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.